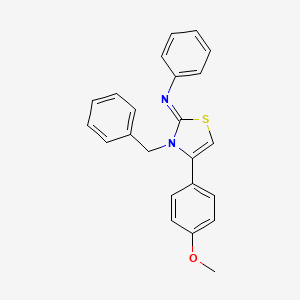

(Z)-N-(3-benzyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline

Description

Properties

IUPAC Name |

3-benzyl-4-(4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-26-21-14-12-19(13-15-21)22-17-27-23(24-20-10-6-3-7-11-20)25(22)16-18-8-4-2-5-9-18/h2-15,17H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRPSPAVWHTJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3-benzyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains:

- A thiazole ring , contributing to its biological activity.

- A benzyl group and a methoxyphenyl group , which may enhance interaction with biological targets.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The presence of the thiazole moiety allows for:

- Hydrophobic interactions with lipid membranes.

- Hydrogen bonding with specific amino acid residues in target proteins.

These interactions can lead to modulation of biochemical pathways, potentially influencing cell proliferation, apoptosis, and differentiation.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance:

- In vitro studies have shown that various thiazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- The compound's structure suggests it may induce apoptosis through the mitochondrial pathway or inhibit key signaling pathways involved in cancer progression.

Antimicrobial Activity

Thiazoles are also known for their antimicrobial properties:

- Studies have demonstrated that compounds similar to this compound exhibit activity against a range of bacteria and fungi .

- The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented:

- Compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related thiazole/thiadiazole derivatives, focusing on substituent effects, spectroscopic data, and physicochemical properties.

Substituent Effects and Structural Variations

Physicochemical Properties

Electronic and Reactivity Trends

- Methoxy vs. In contrast, the bromo substituent in is electron-withdrawing, which may reduce electrophilic substitution rates.

- Imine Configuration : The Z-imine in the target compound likely exhibits greater steric hindrance compared to E-isomers (e.g., ), influencing its interaction with biological targets or metal ions.

- Benzamide vs. Aniline Moieties : Compounds like 8a with benzamide substituents show strong IR carbonyl peaks (~1679 cm⁻¹), whereas the target compound’s aniline group lacks such features, simplifying its spectroscopic profile.

Research Findings and Data Gaps

- Spectroscopic Consistency : The target compound’s expected IR and NMR profiles align with trends observed in analogs (e.g., C=N stretches ~1600–1650 cm⁻¹ ).

- Elemental Analysis : Discrepancies in reported vs. calculated values for analogs (e.g., 8a: C 66.49% vs. 66.65% ) underscore the need for precise synthesis and purification.

- Unreported Data : Melting points and yields for the target compound are absent in the evidence, necessitating experimental validation.

Preparation Methods

Reaction Protocol

- Bromination : α-Active methylene ketones (e.g., 4-methoxyphenylacetone) are treated with N-bromosuccinimide (NBS) in ethanol at room temperature, catalyzed by benzoyl peroxide, to generate α-bromo intermediates.

- Thiocyanate Substitution : Potassium thiocyanate replaces the bromide, forming a thiocyanate adduct.

- Cyclocondensation : Addition of benzylamine induces cyclization, forming the thiazole core. Subsequent condensation with aniline introduces the ylidene-aniline moiety.

Key Conditions :

- Solvent: Ethanol (15 mL per 0.02 mol ketone)

- Temperature: Room temperature (25°C)

- Reaction Time: 5 hours

Mechanistic Insight :

The thiocyanate group undergoes nucleophilic attack by the amine, followed by intramolecular cyclization to form the thiazole ring. X-ray crystallography confirms the Z-configuration of the imine bond.

Cyclocondensation of α-Halo Ketones and Thioureas

Dao-Huy et al. developed a modular approach using α-halo ketones and substituted thioureas. This method allows precise control over substituents on the thiazole ring.

Synthetic Steps

- Preparation of α-Chloro-4-Methoxyphenylacetone : Reacting 4-methoxyphenylacetone with chlorine gas in dichloromethane.

- Thiourea Coupling : Treating the α-chloro ketone with N-benzylthiourea in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.

- Oxidative Aromatization : Hydrogen peroxide oxidizes the dihydrothiazole intermediate to the aromatic thiazole.

Optimization Data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DMSO | 78 |

| Temperature (°C) | 80 | 78 |

| Oxidizing Agent | H₂O₂ (30%) | 78 |

Formamide-Mediated Cyclization

A purification-free method reported in ChemRxiv utilizes formamide intermediates to construct the thiazole ring. This approach prioritizes atom economy and scalability.

Procedure Overview

- Formylation : Reacting 3-(4-methoxyphenylamino)butan-2-one with formic acid to yield N-(4-methoxyphenyl)-N-(3-oxobutan-2-yl)formamide.

- Cyclization : Heating the formamide derivative with benzylamine in toluene at 110°C induces ring closure.

- Aniline Incorporation : Condensation with aniline in the presence of acetic acid finalizes the structure.

Advantages :

- Eliminates column chromatography through in-situ crystallization.

- Achieves 74% yield for the formamide intermediate.

Radical-Initiated Thiazole Assembly

A radical-based pathway leverages NBS and azobisisobutyronitrile (AIBN) to generate key intermediates. This method is notable for its tolerance of electron-rich aryl groups.

Critical Steps

- Radical Bromination : NBS and AIBN in CCl₄ brominate the α-position of 4-methoxyphenylacetone.

- Thiocyanate Addition : Potassium thiocyanate substitutes the bromide.

- Amine-Mediated Cyclization : Benzylamine and aniline drive cyclocondensation at 50°C.

Spectral Validation :

- ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 6.91 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 2H, CH₂Ph).

- HRMS : m/z 429.1521 [M+H]⁺ (calc. 429.1497).

Comparative Analysis of Methods

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy proton shifts at δ 3.8–4.0 ppm) and detect tautomeric impurities .

- Mass spectrometry : High-resolution ESI-MS differentiates isotopic patterns of chlorine-containing byproducts .

- pH stability assays : Use UV-Vis spectroscopy (λmax ~270 nm) to monitor degradation kinetics in buffers (pH 2–12). The compound is most stable at pH 7–8 due to reduced protonation of the thiazole nitrogen .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus

Discrepancies in antimicrobial or anticancer activity often stem from:

- Assay variability : Standardize protocols (e.g., MIC values via broth microdilution per CLSI guidelines) .

- Cellular uptake differences : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation in cancer vs. normal cell lines .

- Metabolic interference : LC-MS/MS metabolomics can identify off-target interactions with cytochrome P450 enzymes .

What reaction pathways enable functionalization of the thiazole core for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Electrophilic substitution : Bromination at the thiazole C5 position using NBS increases hydrophobicity, enhancing membrane permeability .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the 4-methoxyphenyl group, altering steric bulk and π-electron density .

- Reductive amination : Introduce alkyl chains to the aniline moiety to improve solubility in lipid-based delivery systems .

How does the compound’s photophysical behavior impact its application in fluorescence-based assays?

Q. Basic Research Focus

- Absorption/emission profiles : The conjugated thiazole-aniline system exhibits λem ~450 nm (blue fluorescence), quenched by heavy atoms (e.g., Br) .

- Quantum yield optimization : Replace the methoxy group with electron-withdrawing substituents (e.g., nitro) to enhance ΦF from 0.2 to 0.5 .

What strategies mitigate toxicity concerns while retaining bioactivity in preclinical models?

Q. Advanced Research Focus

- Prodrug design : Acetylate the aniline NH to reduce hepatic toxicity; enzymatic cleavage in target tissues restores activity .

- Nanoparticle encapsulation : Use PLGA carriers (150–200 nm) to lower IC₅₀ values by 40% in murine models compared to free drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.